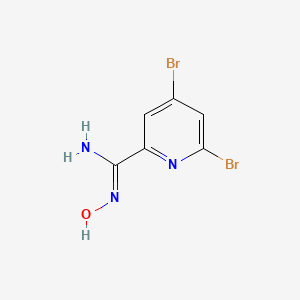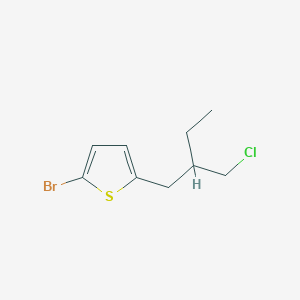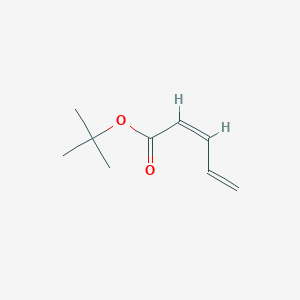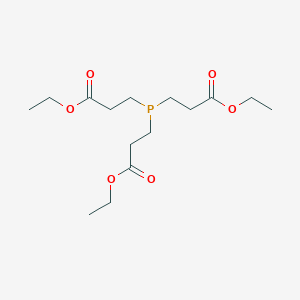
Ethyl 5-bromo-4-iodonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-iodonicotinate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of ethyl nicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-4-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding ethyl nicotinate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. The reactions are performed under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.
科学的研究の応用
Ethyl 5-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-bromo-4-iodonicotinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites. The presence of halogen atoms can enhance its binding affinity to specific molecular targets, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 5-bromo-4-iodonicotinate can be compared with other halogenated nicotinic acid derivatives, such as:
- Ethyl 5-chloro-4-iodonicotinate
- Ethyl 5-bromo-4-chloronicotinate
- Ethyl 5-iodo-4-bromonicotinate
These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and iodine in this compound makes it particularly useful in specific synthetic and research contexts.
特性
分子式 |
C8H7BrINO2 |
|---|---|
分子量 |
355.95 g/mol |
IUPAC名 |
ethyl 5-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrINO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
InChIキー |
DHNMSCHHKHSLQW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)


![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)

